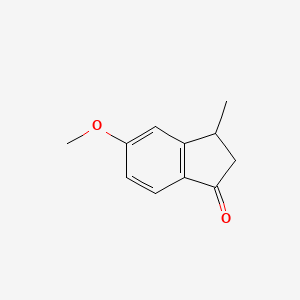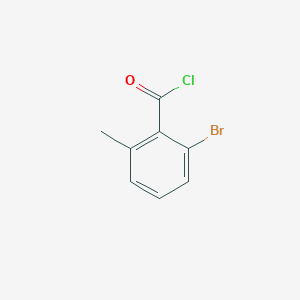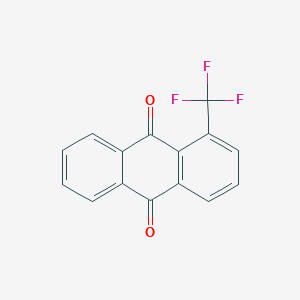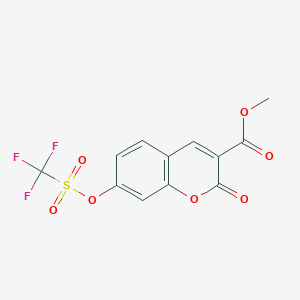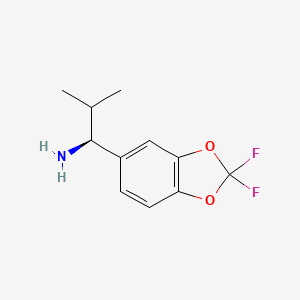
(1S)-1-(2,2-difluoro-1,3-benzodioxol-5-yl)-2-methylpropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-(2,2-difluoro-1,3-benzodioxol-5-yl)-2-methylpropan-1-amine: is a chemical compound characterized by its unique structure, which includes a benzodioxole ring substituted with difluoromethyl groups and an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2,2-difluoro-1,3-benzodioxol-5-yl)-2-methylpropan-1-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through a cyclization reaction involving catechol and a suitable dihalomethane derivative.
Introduction of Difluoromethyl Groups: The difluoromethyl groups can be introduced via a halogenation reaction using difluoromethyl halides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-1-(2,2-difluoro-1,3-benzodioxol-5-yl)-2-methylpropan-1-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the amine group.
Substitution: The compound can undergo substitution reactions, where one or more substituents on the benzodioxole ring are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides, amines, or alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1S)-1-(2,2-difluoro-1,3-benzodioxol-5-yl)-2-methylpropan-1-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand for receptors or enzymes, providing insights into biochemical pathways and mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may act as a precursor for the development of new drugs targeting specific diseases or conditions.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mecanismo De Acción
The mechanism of action of (1S)-1-(2,2-difluoro-1,3-benzodioxol-5-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Comparación Con Compuestos Similares
Similar Compounds
- (1S)-1-(2,2-difluoro-1,3-benzodioxol-4-yl)-2-methylpropan-1-amine
- (1S)-1-(2,2-difluoro-1,3-benzodioxol-6-yl)-2-methylpropan-1-amine
- (1S)-1-(2,2-difluoro-1,3-benzodioxol-5-yl)-2-ethylpropan-1-amine
Uniqueness
The uniqueness of (1S)-1-(2,2-difluoro-1,3-benzodioxol-5-yl)-2-methylpropan-1-amine lies in its specific substitution pattern on the benzodioxole ring and the presence of the difluoromethyl groups. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H13F2NO2 |
|---|---|
Peso molecular |
229.22 g/mol |
Nombre IUPAC |
(1S)-1-(2,2-difluoro-1,3-benzodioxol-5-yl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C11H13F2NO2/c1-6(2)10(14)7-3-4-8-9(5-7)16-11(12,13)15-8/h3-6,10H,14H2,1-2H3/t10-/m0/s1 |
Clave InChI |
ZACCKEUVRZDSSR-JTQLQIEISA-N |
SMILES isomérico |
CC(C)[C@@H](C1=CC2=C(C=C1)OC(O2)(F)F)N |
SMILES canónico |
CC(C)C(C1=CC2=C(C=C1)OC(O2)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-Azabicyclo[2.2.1]hept-6-yl)imidazo[1,2-a]pyrazine-6-carboxamide](/img/structure/B13121794.png)
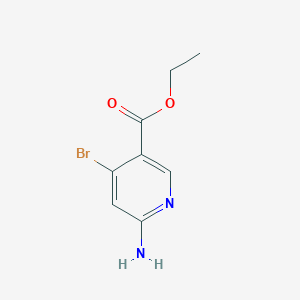
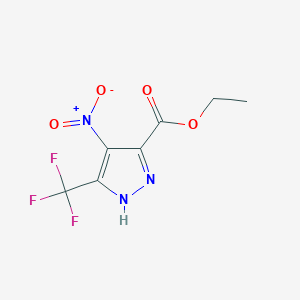
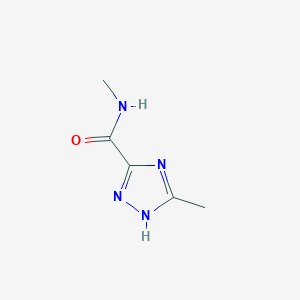

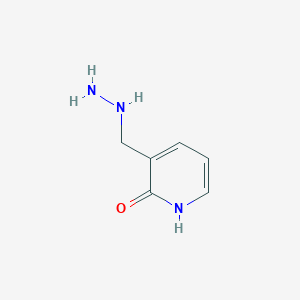
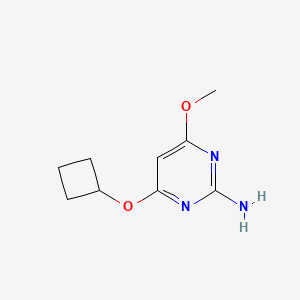
![4'-Borono-[1,1'-biphenyl]-3-carboxylicacid](/img/structure/B13121844.png)
